![molecular formula C10H7NO3 B2498522 5-Hydroxyquinoline-4-carboxylic acid CAS No. 1261462-15-0](/img/structure/B2498522.png)
5-Hydroxyquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 . It is used in various fields of synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including 5-Hydroxyquinoline-4-carboxylic acid, has been extensively studied. Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized by utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .Molecular Structure Analysis
The molecular structure of 5-Hydroxyquinoline-4-carboxylic acid is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including 5-Hydroxyquinoline-4-carboxylic acid, are involved in various chemical reactions. These reactions include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Scientific Research Applications
- Applications :
- Antiviral Activity : Research suggests that 5-HQCA derivatives may have antiviral potential, including against COVID-19 .
- Histone Demethylase Inhibition : 5-HQCA inhibits 2OG-dependent histone lysine demethylases, which play a role in epigenetic regulation .
- Iron-Dependent Oxygenase Inhibition : It acts as a broad-spectrum inhibitor of 2OG oxygenase subfamilies, including nucleic acid demethylases .
Biological Activities and Medicinal Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions , which could potentially influence their interaction with biological targets.
Biochemical Pathways
Quinoline derivatives have been associated with a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities , suggesting that they may influence multiple biochemical pathways.
Result of Action
Given the broad bioactivity of quinoline derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
5-hydroxyquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-1-2-7-9(8)6(10(13)14)4-5-11-7/h1-5,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIZUUJJBWXSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyquinoline-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.